2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid (CAS 194602-23-8) is a highly specialized, late-stage pharmaceutical intermediate fundamentally established as the primary structural donor for the pyrazolopyrimidinone core in Sildenafil synthesis. As a stable, crystalline sulfonamide-benzoic acid derivative, it provides the exact regiochemistry and functional group presentation required for high-yield amide coupling with 4-amino-1-methyl-3-propyl-5-pyrazolecarboxamide. For industrial procurement, this compound serves as the critical convergence point in PDE5 inhibitor manufacturing, allowing facilities to bypass the hazardous handling of 1-methylpiperazine and chlorosulfonic acid while ensuring strict control over downstream genotoxic impurity profiles [1].
Attempting to substitute this specific methylpiperazine-coupled intermediate with its upstream precursor (5-chlorosulfonyl-2-ethoxybenzoic acid) or structural analogs severely compromises process economics and regulatory compliance. Utilizing the chlorosulfonyl precursor forces the API manufacturer to perform the piperazine coupling in-house, introducing significant risks of residual 1-methylpiperazine—a known precursor to highly regulated N-nitrosamine genotoxic impurities. Furthermore, substituting with the closely related ethyl analog (2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]benzoic acid) irreversibly alters the final API structure, yielding unapproved analogs like Acetildenafil that fail all compendial USP/EP monographs for Sildenafil and possess entirely different pharmacokinetic half-lives. Consequently, direct procurement of the exact methyl-substituted free acid is non-negotiable for compliant, high-yield Sildenafil production [1].
In industrial API synthesis, the stability of the intermediate dictates batch flexibility and storage costs. 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid is a stable crystalline solid that resists hydrolysis under standard ambient or refrigerated (2-8°C) storage. In stark contrast, its downstream activated form, 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoyl chloride, is highly hygroscopic and rapidly hydrolyzes upon exposure to ambient moisture. This instability forces manufacturers to either generate the acid chloride strictly in situ immediately prior to coupling or incur the high costs of anhydrous, ultra-low-temperature storage. Procuring the free acid provides maximum supply chain stability while maintaining quantitative activation potential using standard reagents like thionyl chloride or N,N'-carbonyldiimidazole (CDI) [1].
| Evidence Dimension | Moisture Stability and Storage Requirement |
| Target Compound Data | Stable for >12 months at 2-8°C; no hydrolysis in ambient air |
| Comparator Or Baseline | 2-Ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoyl chloride (Rapid hydrolysis to free acid in ambient moisture; requires strict in-situ use) |
| Quantified Difference | Eliminates the need for anhydrous sub-zero storage and prevents >15% yield loss due to premature hydrolysis |
| Conditions | Ambient atmospheric exposure during standard plant handling and storage |
Procuring the stable free acid prevents moisture-driven degradation losses during transit and storage, allowing for flexible, decoupled manufacturing schedules.
The overall yield of the final pyrazolopyrimidinone cyclization is highly dependent on the purity and structural integrity of the benzoic acid donor. Utilizing highly purified, pre-coupled 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid allows for direct activation and amide coupling, routinely achieving step yields exceeding 85-90% in optimized processes. Conversely, starting from the upstream 5-chlorosulfonyl-2-ethoxybenzoic acid requires an intermediate N-sulfonylation step with 1-methylpiperazine. This additional step not only caps the intermediate yield at ~80-95% but also introduces secondary sulfonamide byproducts and unreacted amines that can interfere with the final cyclization, potentially dropping the overall downstream yield by 10-15% if not rigorously purified [1].
| Evidence Dimension | Downstream Amide Coupling & Cyclization Yield |
| Target Compound Data | >85-90% yield using purified pre-coupled intermediate |
| Comparator Or Baseline | 5-Chlorosulfonyl-2-ethoxybenzoic acid (Requires intermediate coupling, risking 10-15% overall yield reduction due to carryover impurities) |
| Quantified Difference | Improves final stage step-yield by up to 15% while eliminating one highly sensitive synthetic step at the API facility |
| Conditions | Standard CDI or SOCl2 mediated amide coupling followed by base-catalyzed cyclization |
Purchasing the pre-coupled intermediate directly improves final-stage API yields and reduces reactor time by eliminating the messy piperazine coupling step.
Recent regulatory scrutiny by the FDA and EMA on N-nitrosamine impurities in pharmaceuticals has made the handling of secondary and tertiary amines a critical compliance risk. 1-Methylpiperazine is a known precursor that can form N-nitroso-N-methylpiperazine (a potent genotoxic impurity) under specific conditions. By procuring the pre-formed 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid, API manufacturers offload the handling of raw 1-methylpiperazine to the intermediate supplier. High-quality commercial grades of this intermediate are rigorously purified to contain <1 ppm of residual 1-methylpiperazine, ensuring that the final Sildenafil API easily meets stringent regulatory thresholds for nitrosamine limits without requiring expensive, late-stage scavenging or recrystallization steps [1].
| Evidence Dimension | Residual Amine / Nitrosamine Precursor Risk |
| Target Compound Data | Pre-purified intermediate controls residual 1-methylpiperazine to <1 ppm |
| Comparator Or Baseline | In-house synthesis from 5-chlorosulfonyl-2-ethoxybenzoic acid (High risk of ppm-level amine carryover into final API stages) |
| Quantified Difference | Reduces genotoxic impurity precursor load by orders of magnitude prior to the final API assembly |
| Conditions | Trace impurity analysis in late-stage pharmaceutical manufacturing |
Offloading the piperazine coupling to the intermediate stage drastically reduces the regulatory burden and analytical costs associated with N-nitrosamine testing in the final API.
The exact alkyl substitution on the piperazine ring is the primary determinant of the resulting API's pharmacological and legal profile. 2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid exclusively yields Sildenafil, which has a highly characterized PDE5 IC50 of approximately 3.5 nM and is supported by global generic monographs. Substituting this intermediate with 2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]benzoic acid yields Acetildenafil or Vardenafil-type structures. While these ethyl analogs also inhibit PDE5, they possess altered lipophilicity, different onset times, and entirely different regulatory classifications, making them legally and pharmacologically invalid for generic Sildenafil production [1].
| Evidence Dimension | Final API Identity and PDE5 Target |
| Target Compound Data | Yields Sildenafil (PDE5 IC50 ~3.5 nM; USP/EP compliant) |
| Comparator Or Baseline | 2-Ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]benzoic acid (Yields Acetildenafil/Vardenafil analogs; fails Sildenafil monographs) |
| Quantified Difference | 100% divergence in API regulatory identity and compendial compliance |
| Conditions | Standard pyrazolopyrimidinone cyclization and compendial API testing |
Procurement must strictly verify the methyl substitution, as the ethyl analog produces a non-compliant, off-target API that cannot be sold as generic Sildenafil.
As the direct, late-stage benzoic acid precursor, this compound is the industry standard for the commercial-scale synthesis of Sildenafil Citrate. Its use allows facilities to streamline the final coupling and cyclization steps while minimizing genotoxic impurity risks [1].
In medicinal chemistry, this stable intermediate serves as a versatile building block for synthesizing new pyrazolopyrimidinone derivatives. Researchers can couple it with various novel heterocyclic amines to explore new structure-activity relationships (SAR) for PDE5 or other phosphodiesterase targets [1].
Highly purified lots of this compound are utilized as critical analytical reference standards (often designated as Sildenafil Impurity 79) for HPLC/UHPLC method validation in quality control laboratories, ensuring accurate quantification of unreacted starting materials in final API batches [2].